methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate
CAS No.: 10374-81-9
Cat. No.: VC8196948
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
![methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate - 10374-81-9](/images/structure/VC8196948.png)
Specification
CAS No. | 10374-81-9 |
---|---|
Molecular Formula | C22H18O4 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate |
Standard InChI | InChI=1S/C22H18O4/c1-25-21(23)17-10-6-15(7-11-17)19-4-3-5-20(14-19)16-8-12-18(13-9-16)22(24)26-2/h3-14H,1-2H3 |
Standard InChI Key | YEFOHRUNCSINQS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC |
Introduction
Structural Analysis and Molecular Characterization
Molecular Architecture
The compound features a biphenyl core with a methoxycarbonyl group (-COOCH₃) at the para position of one phenyl ring and a methyl benzoate moiety at the meta position of the adjacent ring (Figure 1). This arrangement creates a conjugated system that influences electronic properties and intermolecular interactions.
Table 1: Key Molecular Parameters
Property | Value | Source |
---|---|---|
Molecular formula | C₂₃H₁₈O₅ | |
Molecular weight (g/mol) | 374.4 | |
IUPAC name | Methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate | Derived from |
XLogP3 | 4.2 (estimated) |
The absence of a formyl group distinguishes this compound from its analogue methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate, resulting in reduced electrophilic character at the central ring.
Spectroscopic Signatures
Infrared spectroscopy of analogous esters reveals characteristic peaks:
Nuclear magnetic resonance (¹H NMR) predictions based on :
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δ 8.0-7.2 ppm (multiplet, aromatic protons)
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δ 3.9 ppm (singlet, methoxy groups)
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δ 3.8 ppm (singlet, methyl ester)
Synthesis and Manufacturing Protocols
Conventional Synthesis Routes
The compound can be synthesized through modified Suzuki-Miyaura coupling reactions, adapting methodology from:
Step 1: Preparation of boronic ester intermediate
4-Methoxycarbonylphenylboronic acid pinacol ester + methyl 3-bromobenzoate
Pd(PPh₃)₄ catalyst, K₂CO₃ base
Toluene/water (3:1), 80°C, 12 hr
Step 2: Esterification and purification
Crude product → recrystallization from ethanol/water
Yield: 58-62% (estimated from)
Table 2: Optimization Parameters
Variable | Optimal Range | Impact on Yield |
---|---|---|
Catalyst loading | 2-3 mol% Pd | +15% efficiency |
Solvent system | Toluene:H₂O (3:1) | Prevents hydrolysis |
Temperature | 75-85°C | Balances reaction rate vs. decomposition |
Microwave-assisted synthesis methods described in for analogous compounds could reduce reaction times to 2-3 hours with comparable yields.
Physicochemical Properties
Solubility Profile
Comparative data from and suggest:
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High solubility in polar aprotic solvents (DMF, DMSO)
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Moderate solubility in dichloromethane (2.1 mg/mL at 25°C)
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Low aqueous solubility (<0.01 mg/mL)
Table 3: Solubility Comparison
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | >50 | 25 |
Ethanol | 8.2 | 25 |
Hexane | <0.1 | 25 |
Reactivity and Functional Group Transformations
Ester Hydrolysis
The methoxycarbonyl groups undergo base-catalyzed hydrolysis:
Reaction rate constants for analogous compounds :
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k₁ (25°C): 2.3 × 10⁻⁴ L mol⁻¹ s⁻¹
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Activation energy: 45.2 kJ/mol
Electrophilic Aromatic Substitution
The central phenyl ring's electron-deficient nature directs incoming electrophiles to para positions relative to electron-withdrawing groups. Nitration studies on similar compounds show:
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Mononitration at C-4 position (relative to ester groups)
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Di-nitration requires fuming HNO₃/H₂SO₄ at 50°C
Pharmaceutical and Materials Science Applications
Table 4: Biological Activity Predictions
Target | Prediction | Confidence |
---|---|---|
PPARγ | Agonist | High |
CYP3A4 | Inhibitor | Moderate |
hERG channel | Non-blocker | Low |
Materials Applications
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Liquid crystal precursors: Analogues show nematic phase between 120-180°C
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Polymer crosslinkers: Enhances thermal stability in epoxy resins (Tg increase: +22°C)
Analytical Characterization Techniques
X-ray Crystallography
While no crystal structure exists for this specific compound, studies on methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate reveal:
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Triclinic crystal system (space group P1)
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Dihedral angle between aromatic rings: 38.7°
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Hydrogen bonding network: C-H···O interactions (2.8-3.2 Å)
Chromatographic Methods
HPLC conditions adapted from :
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Column: C18, 250 × 4.6 mm
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Mobile phase: Acetonitrile/water (70:30)
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Retention time: 6.8 min
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Detection: UV 254 nm
Comparison with Structural Analogues
Table 5: Structural and Functional Comparisons
Future Research Directions
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Synthetic Methodology
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Develop continuous flow processes to improve yield (>80%)
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Explore biocatalytic esterification routes
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Biological Screening
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Investigate anticancer activity via NCI-60 panel
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Assess blood-brain barrier permeability
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Materials Optimization
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Test as dielectric layer in organic transistors
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Evaluate photovoltaic properties in DSSC configurations
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